
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propan-2-ylpiperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with the fluorenylmethoxycarbonyl (Fmoc) group, such as 1-[(9H-Fluoren-9-ylmethoxycarbonyl)-4-piperidinecarboxylic acid , are typically used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during peptide synthesis .
Molecular Structure Analysis
The molecular structure of Fmoc-based compounds typically includes a fluorenyl group attached to a carbonyl group, which is then attached to an oxygen atom. This oxygen atom is typically part of a methoxy group .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be removed through a process called deprotection, which typically involves the use of a base .Physical And Chemical Properties Analysis
Fmoc-based compounds are typically solid at room temperature . They are also typically stable under normal temperatures and pressures .Wirkmechanismus
Fmoc-PRO-OBn does not have a specific mechanism of action as it is a chemical compound used in peptide synthesis. However, it acts as a protecting group for the amine group of piperidine and the carboxylic acid group of piperidine, which allows for the synthesis of long peptides.
Biochemical and physiological effects:
Fmoc-PRO-OBn does not have any biochemical or physiological effects as it is a chemical compound used in peptide synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Fmoc-PRO-OBn in lab experiments include its high solubility in organic solvents, its ease of removal using a mild base, and its ability to protect both the amine group and carboxylic acid group of piperidine. The limitations of using Fmoc-PRO-OBn in lab experiments include its high cost and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for the use of Fmoc-PRO-OBn in peptide synthesis. One future direction is the development of new protecting groups that are more efficient and cost-effective than Fmoc-PRO-OBn. Another future direction is the development of new methods for the synthesis of long peptides using Fmoc-PRO-OBn. Additionally, Fmoc-PRO-OBn can be used in the synthesis of peptide-based materials for various applications such as drug delivery, tissue engineering, and biosensors.
Synthesemethoden
The synthesis of Fmoc-PRO-OBn involves several steps. The first step involves the protection of the amine group of piperidine using Boc (tert-butyloxycarbonyl) protection. The second step involves the introduction of Fmoc protection to the amine group of piperidine. The third step involves the introduction of benzyl protection to the carboxylic acid group of piperidine. The final step involves the removal of Boc protection using trifluoroacetic acid (TFA) and the removal of benzyl protection using hydrogenation.
Wissenschaftliche Forschungsanwendungen
Fmoc-PRO-OBn is widely used in peptide synthesis. Peptides are important biomolecules that play a crucial role in various biological processes. Peptides are used in drug discovery, diagnostics, and therapeutics. Fmoc-PRO-OBn is used as a protecting group in the synthesis of peptides. The Fmoc group can be easily removed using a mild base such as piperidine, which allows for the synthesis of long peptides.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-propan-2-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-16(2)24(22(26)27)11-13-25(14-12-24)23(28)29-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKAOHITMUCXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2782339.png)


![3-[2-Oxo-2-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2782345.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2782348.png)
![Ethyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2782349.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-phenylbenzamide](/img/structure/B2782350.png)
![3-(4-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2782352.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2782353.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(cyclohexylmethyl)(methyl)amino]acetamide](/img/structure/B2782357.png)

